![molecular formula C20H36O3 B1261383 14,15-Epoxyeicosa-5(z)-enoic acid](/img/structure/B1261383.png)
14,15-Epoxyeicosa-5(z)-enoic acid
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Overview
Description
14,15-epoxyeicosa-5(z)-enoic acid is a long-chain fatty acid.
Scientific Research Applications
1. Epoxyeicosatrienoic Acid Binding and Vascular Function
Epoxyeicosatrienoic acids (EETs), including 14,15-Epoxyeicosa-5(z)-enoic acid, play a crucial role in regulating vascular tone and homeostasis. A study by Yang et al. (2008) utilized a radiolabeled EET agonist to explore EET binding to cell membranes, suggesting the potential existence of a specific EET receptor, probably a G protein-coupled receptor, in U937 cell membranes (Yang et al., 2008). This receptor could be significant in understanding vascular functions and disorders.
2. Role in Regulation of Adrenal Blood Flow
This compound has been identified as playing a role in the vascular tone of adrenal cortical arteries. Kopf et al. (2010) reported that adrenic acid metabolites, including dihomo-epoxyeicosatrienoic acids, contribute to the regulation of adrenal blood flow, which is essential for adrenal gland function (Kopf et al., 2010).
3. Potential Therapeutic Applications in Ischemic Damage
Research by Wang et al. (2012) highlighted the role of this compound in cerebral protection. They demonstrated that its administration ameliorated neurological deficits and reduced infarct volume in rats, suggesting its potential as a therapeutic agent for ischemic stroke (Wang et al., 2012).
4. Insights into EET Metabolism and Ligand Binding
Yang et al. (2007) developed 14,15-EET agonists as tools to characterize EET metabolism and binding. This research is vital for understanding the biological effects of EETs and their potential therapeutic applications, especially in cardiovascular diseases (Yang et al., 2007).
5. Involvement in Cardioprotection
Studies indicate that this compound is involved in cardioprotective mechanisms. Motoki et al. (2008) demonstrated that strategies to increase 14,15-EET, including sEH inactivation, may offer a novel therapeutic approach for protection against myocardial ischemia-reperfusion injury (Motoki et al., 2008).
properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(Z)-13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7- |
InChI Key |
KZTLOTWHEAHQAZ-CLFYSBASSA-N |
Isomeric SMILES |
CCCCCC1C(O1)CCCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
synonyms |
14,15-EEZE 14,15-eicosa-5(Z)-enoic acid 14,15-eicosa-5-enoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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